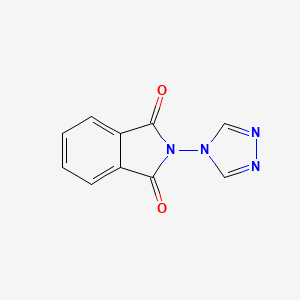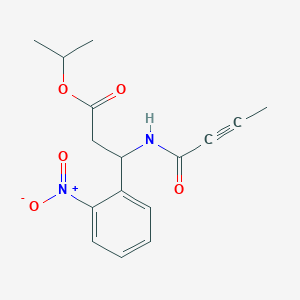
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate, also known as PBNP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Applications De Recherche Scientifique
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has also been investigated for its potential role in reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate is not fully understood, but it is believed to be related to its antioxidant properties. This compound may act as a free radical scavenger, reducing oxidative stress and inflammation in the brain. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate may also have a protective effect on neurons, preventing their degeneration and death.
Biochemical and Physiological Effects
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has also been shown to have a protective effect on neurons, preventing their degeneration and death. In vivo studies have demonstrated that Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is stable under a range of conditions. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, there are also some limitations to the use of Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate in lab experiments. This compound may have limited solubility in some solvents, and its effects may be dependent on the concentration used.
Orientations Futures
There are several future directions for research on Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Studies are also needed to investigate the effects of Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate on other physiological systems and to identify any potential side effects or toxicity. Additionally, new methods of synthesis for Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate may be developed to improve its yield and purity.
Méthodes De Synthèse
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate can be synthesized using various methods, including the reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and piperidine. The resulting product is then reacted with propargylamine in the presence of sodium hydride to yield Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.
Propriétés
IUPAC Name |
propan-2-yl 3-(but-2-ynoylamino)-3-(2-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-7-15(19)17-13(10-16(20)23-11(2)3)12-8-5-6-9-14(12)18(21)22/h5-6,8-9,11,13H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVVRVRDTLISIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)OC(C)C)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


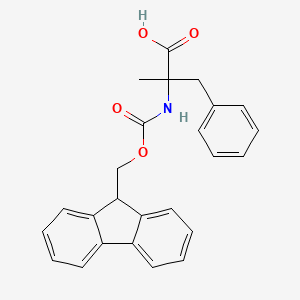
![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)
![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)
![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)
![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)
![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)
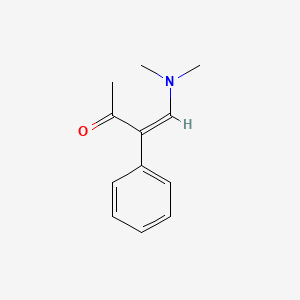

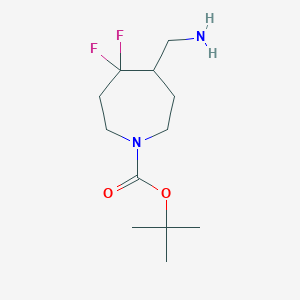
![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)
